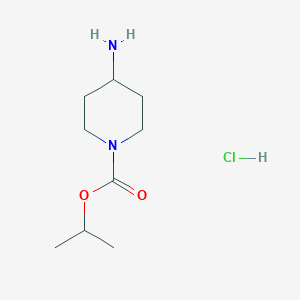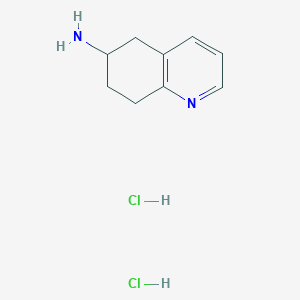
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride
説明
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is a chemical compound with the molecular weight of 221.13 . It is a solid substance that is stored at room temperature . The IUPAC name for this compound is 5,6,7,8-tetrahydro-6-quinolinamine dihydrochloride .
Synthesis Analysis
A novel two-step synthesis of 5,6,7,8-tetrahydroquinolin-8-ylamine has been described in the literature . This process involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline followed by oxime reduction . The hydrolysis of the resulting oxime affords 6,7-dihydro-5H-quinolin-8-one .
Molecular Structure Analysis
The molecular formula of 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is C9H14Cl2N2 . The InChI code for this compound is 1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H .
Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is a solid substance that is stored at room temperature . It has a molecular weight of 221.12 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . It has no rotatable bonds .
科学的研究の応用
Enzymatic Reactions and Synthesis
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride plays a significant role in enzymatic reactions. For instance, a study demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline using Candida antarctica Lipase B, resulting in a yield of over 60% of a specific acetamide (Crawford, Skerlj, & Bridger, 2007).
Tetrahydroquinoline Derivatives in Pharmaceutical Chemistry
The synthesis of tetrahydroquinoline derivatives, including 5,6,7,8-tetrahydroquinolines, is crucial in pharmaceutical chemistry. These derivatives are created using various methods, such as a four-component one-pot process, and have broad applications in synthesizing natural products and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Medicinal Chemistry Applications
In medicinal chemistry, 5,6,7,8-tetrahydroquinoline derivatives are valued for their unique structural features. These include partially-saturated bicyclic rings and metabolically-stable groups, which are synthesized using optimized procedures for creating novel derivatives (Johnson, O'mahony, Edwards, & Duncton, 2013).
Role in Synthesizing Pharmacologically Active Compounds
These compounds are also pivotal in synthesizing various pharmacologically active compounds. For example, tetrahydroquinoline-based tricyclic amines have been synthesized as 5-HT2C receptor agonists, showing potential in biological activities and pharmaceutical applications (Schrader et al., 2016).
Synthesis of Antifolates and Antitumor Agents
Additionally, 5,6,7,8-tetrahydroquinoline derivatives have been synthesized as nonclassical inhibitors of dihydrofolate reductase, acting as potent antitumor agents. These derivatives have shown significant potency and selectivity in biological evaluations, highlighting their importance in the development of new therapeutic agents (Gangjee, Zaveri, Kothare, & Queener, 1995).
Catalysis and Chemical Reactions
In the field of catalysis, derivatives of 5,6,7,8-tetrahydroquinoline have been used in developing catalysts for hydrogenation reactions. For example, a ruthenium(II) chelate was developed using 8-amino-5,6,7,8-tetrahydroquinoline, demonstrating effectiveness in transfer hydrogenation of ketones (Li et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBJCHLDGWOPQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride | |
CAS RN |
1315366-24-5 | |
| Record name | 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



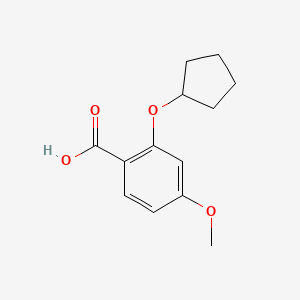
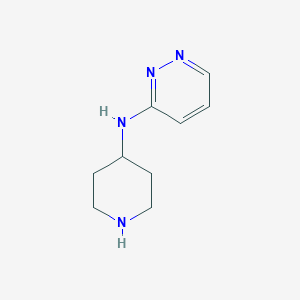
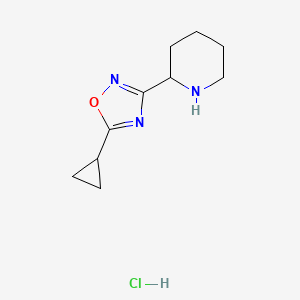
![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)
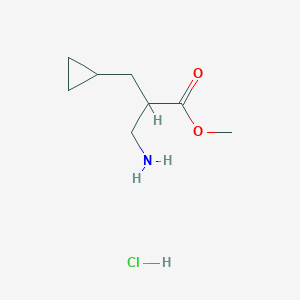

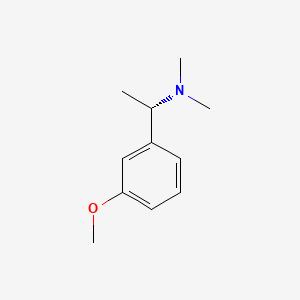
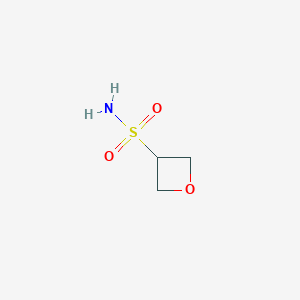
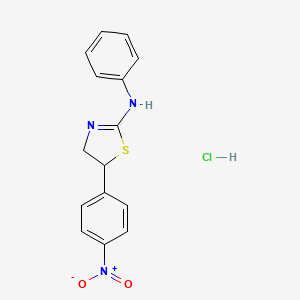
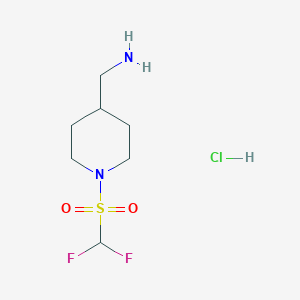
![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)
![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)
![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)
